molecular formula C20H19N3O4S B2865065 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203013-53-9

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2865065
CAS No.: 1203013-53-9
M. Wt: 397.45
InChI Key: LZDPMGZFFUGRLS-UHFFFAOYSA-N
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Description

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 8H-indeno[1,2-d]thiazole with 3,4,5-trimethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylurea
  • 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(4-methoxyphenyl)urea
  • 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

Uniqueness

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-14-9-12(10-15(26-2)18(14)27-3)21-19(24)23-20-22-17-13-7-5-4-6-11(13)8-16(17)28-20/h4-7,9-10H,8H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDPMGZFFUGRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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